molecular formula C25H20N4O5S B2499512 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115926-90-3

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2499512
CAS No.: 1115926-90-3
M. Wt: 488.52
InChI Key: IDUNUFWKWSPELA-UHFFFAOYSA-N
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Description

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the construction of the quinazolinone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-14-5-6-16(8-15(14)2)23-27-22(34-28-23)12-35-25-26-19-10-21-20(32-13-33-21)9-18(19)24(30)29(25)11-17-4-3-7-31-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNUFWKWSPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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